Cas no 1019604-91-1 (2-fluoro-N-(thiophen-3-yl)methylaniline)
2-fluoro-N-(thiophen-3-yl)methylaniline Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenemethanamine, N-(2-fluorophenyl)-
- 2-fluoro-N-(thiophen-3-yl)methylaniline
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- Inchi: 1S/C11H10FNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2
- InChI Key: YLITURDPOFTTEU-UHFFFAOYSA-N
- SMILES: C1SC=CC=1CNC1=CC=CC=C1F
2-fluoro-N-(thiophen-3-yl)methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165046-0.05g |
2-fluoro-N-[(thiophen-3-yl)methyl]aniline |
1019604-91-1 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-165046-0.1g |
2-fluoro-N-[(thiophen-3-yl)methyl]aniline |
1019604-91-1 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-165046-0.25g |
2-fluoro-N-[(thiophen-3-yl)methyl]aniline |
1019604-91-1 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-165046-0.5g |
2-fluoro-N-[(thiophen-3-yl)methyl]aniline |
1019604-91-1 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-165046-1.0g |
2-fluoro-N-[(thiophen-3-yl)methyl]aniline |
1019604-91-1 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-165046-2.5g |
2-fluoro-N-[(thiophen-3-yl)methyl]aniline |
1019604-91-1 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-165046-5.0g |
2-fluoro-N-[(thiophen-3-yl)methyl]aniline |
1019604-91-1 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-165046-10.0g |
2-fluoro-N-[(thiophen-3-yl)methyl]aniline |
1019604-91-1 | 10g |
$3131.0 | 2023-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375521-50mg |
2-Fluoro-N-(thiophen-3-ylmethyl)aniline |
1019604-91-1 | 95% | 50mg |
¥15422 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375521-100mg |
2-Fluoro-N-(thiophen-3-ylmethyl)aniline |
1019604-91-1 | 95% | 100mg |
¥14976 | 2023-02-27 |
2-fluoro-N-(thiophen-3-yl)methylaniline Suppliers
2-fluoro-N-(thiophen-3-yl)methylaniline Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-fluoro-N-(thiophen-3-yl)methylaniline
Professional Introduction to Compound with CAS No. 1019604-91-1 and Product Name: 2-fluoro-N-(thiophen-3-yl)methylaniline
The compound with the CAS number 1019604-91-1 and the product name 2-fluoro-N-(thiophen-3-yl)methylaniline represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both fluorine and thiophene moieties in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms. Fluorine substitution in organic molecules is widely recognized for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The fluorine atom in 2-fluoro-N-(thiophen-3-yl)methylaniline contributes to these desirable properties, making it an attractive scaffold for medicinal chemists. Furthermore, the thiophene ring is a well-documented pharmacophore found in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents.
The structural motif of 2-fluoro-N-(thiophen-3-yl)methylaniline combines the benefits of both fluorine and thiophene functionalities. This dual incorporation not only enhances the compound's chemical diversity but also opens up possibilities for modulating its biological activity. The aniline group provides a basic nitrogen center that can engage in hydrogen bonding interactions with biological targets, while the methylene bridge serves as a flexible linker that allows for structural modifications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of next-generation therapeutics. For instance, fluorinated anilines have been explored as key components in kinase inhibitors due to their ability to improve solubility and binding affinity. Similarly, thiophene derivatives have shown promise in various therapeutic areas, including neurology and oncology. The combination of these two motifs in 2-fluoro-N-(thiophen-3-yl)methylaniline positions it as a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex drug molecules. By leveraging its unique structural features, researchers can design derivatives with tailored biological activities. For example, modifications to the thiophene ring or the introduction of additional functional groups could lead to compounds with enhanced efficacy or selectivity against specific disease targets.
The synthesis of 2-fluoro-N-(thiophen-3-yl)methylaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework efficiently. The presence of sensitive functional groups necessitates precise control over reaction conditions to avoid unwanted side products.
In terms of biological evaluation, preliminary studies have suggested that 2-fluoro-N-(thiophen-3-yl)methylaniline exhibits interesting pharmacological properties. These early findings are encouraging and warrant further investigation into its potential therapeutic applications. In vitro assays have been conducted to assess its interaction with various biological targets, including enzymes and receptors relevant to human health.
The compound's potential role in drug discovery is further supported by its compatibility with modern computational chemistry tools. Molecular modeling studies can help predict how 2-fluoro-N-(thiophen-3-yl)methylaniline interacts with biological targets at the atomic level. These insights can guide the design of more refined derivatives and facilitate the optimization process.
As research progresses, it is anticipated that 2-fluoro-N-(thiophen-3-yl)methylaniline will find applications beyond traditional pharmaceuticals. Its unique structural features make it a versatile scaffold for developing materials with specialized functions, such as organic electronics or bioimaging agents. The growing interest in fluorinated heterocycles underscores their broad utility across multiple scientific disciplines.
The future prospects for this compound are promising, driven by ongoing advancements in synthetic chemistry and drug discovery technologies. Collaborative efforts between academic researchers and industry scientists will be crucial in unlocking its full potential. By combining experimental approaches with computational modeling, scientists can accelerate the development of novel therapeutics based on this innovative molecule.
In conclusion,2-fluoro-N-(thiophen-3-yl)methylaniline (CAS No. 1019604-91-1) represents a significant contribution to the field of medicinal chemistry. Its unique structural composition and functional attributes position it as a valuable tool for developing new drugs and materials. With continued research and innovation, this compound holds great promise for addressing unmet medical needs and advancing scientific understanding.
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